![molecular formula C12H13NO3S B2482817 4-(4-Methoxybenzyl)-3,5-thiomorpholinedione CAS No. 338953-64-3](/img/structure/B2482817.png)
4-(4-Methoxybenzyl)-3,5-thiomorpholinedione
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Description
Scientific Research Applications
- Nucleic Acid Chemistry and Oligoribonucleotide Synthesis The 4-methoxybenzyl group serves as a novel protecting group for the 2′-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. This approach facilitates the synthesis via the phosphotriester method, making it valuable in nucleic acid chemistry.
- 4-Methoxybenzyl bromide, a precursor to 4-(4-Methoxybenzyl)-3,5-thiomorpholinedione, plays a crucial role in the study of diarylpyrazoles as inhibitors of cyclooxygenase 2 (COX-2). COX-2 inhibitors are relevant in inflammation research and drug development .
- 4-Methoxybenzyl alcohol, a related compound, is used as a reagent in various organic reactions, including the synthesis of quinolines. Researchers explore its applications in designing novel organic molecules and functional materials .
- 4-Methoxybenzyl isothiocyanate finds use as a pharmaceutical intermediate. Its unique chemical properties make it valuable in drug discovery and development .
- Researchers investigate the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde. This process sheds light on the compound’s behavior under specific conditions and its potential applications in green chemistry .
Cyclooxygenase 2 (COX-2) Inhibition
Organic Synthesis and Quinoline Derivatives
Pharmaceutical Intermediates
Photo Catalysis and Aldehyde Formation
Flavor and Fragrance Industry
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-10-4-2-9(3-5-10)6-13-11(14)7-17-8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAZWPMFGQSORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione |
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